molecular formula C15H15FIN3O3 B605615 Pimasertib CAS No. 1204531-26-9

Pimasertib

Cat. No.: B605615
CAS No.: 1204531-26-9
M. Wt: 431.20 g/mol
InChI Key: VIUAUNHCRHHYNE-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pimasertib is a selective and potent adenosine triphosphate non-competitive inhibitor of mitogen-activated protein kinase kinase 1 and 2 (MEK1/2). It is primarily investigated for its potential in treating various types of cancer by inhibiting the Ras/Raf/MEK/ERK signaling pathway, which is frequently activated in human cancers .

Chemical Reactions Analysis

Pimasertib undergoes various chemical reactions, including:

Scientific Research Applications

Pimasertib has been extensively studied for its applications in:

Mechanism of Action

Pimasertib selectively binds to and inhibits the activity of MEK1/2, preventing the activation of downstream effector proteins and transcription factors. This inhibition results in the suppression of growth factor-mediated cell signaling and tumor cell proliferation. The compound’s unique binding site allows for high specificity to MEK proteins, preventing cross-inhibition of other kinases .

Biological Activity

Pimasertib is a selective oral inhibitor of mitogen-activated protein kinase 1 and 2 (MEK1/2), which plays a significant role in the Ras/Raf/MEK/ERK signaling pathway frequently activated in various cancers. Its development aims to provide targeted therapy for malignancies characterized by dysregulation in this pathway, such as melanoma and other solid tumors. This article delves into the biological activity of this compound, summarizing key research findings, clinical trial data, and its pharmacokinetic profile.

This compound functions as a non-competitive inhibitor of MEK1/2, disrupting the downstream signaling cascade that promotes tumor cell proliferation and survival. By inhibiting MEK1/2, this compound effectively reduces ERK phosphorylation, leading to decreased cellular proliferation and increased apoptosis in cancer cells.

Key Mechanism Insights

  • Inhibition of ERK Phosphorylation : this compound significantly decreases ERK phosphorylation within hours of administration, with effects lasting up to 8 hours at higher doses .
  • Target Selectivity : Novel formulations such as glutathione-activated prodrugs (e.g., PROPIMA) have been developed to enhance selectivity towards tumor cells while minimizing effects on normal cells .

Pharmacokinetics

This compound exhibits a favorable pharmacokinetic profile characterized by high absolute bioavailability and a unique metabolic pathway involving conjugation with phosphoethanolamine. The median time to maximum concentration is approximately 1.5 hours, with an apparent terminal half-life of around 5 hours across various dosing schedules .

Pharmacokinetic Parameters

ParameterValue
Absolute BioavailabilityHigh
Time to Maximum Concentration1.5 hours
Terminal Half-Life5 hours

Phase I Trials

A Phase I trial demonstrated the safety and tolerability of this compound in patients with advanced solid tumors. The maximum tolerated dose (MTD) was identified at doses ≥120 mg/day, with common adverse events including skin rash, ocular events, and gastrointestinal disturbances .

Phase II Trials

In a Phase II trial comparing this compound to dacarbazine in N-Ras mutated melanoma patients, this compound showed promising efficacy signals. The primary endpoint was progression-free survival (PFS), with secondary endpoints assessing safety and pharmacogenomics .

Summary of Clinical Findings

  • Patient Population : 180 patients treated across various dosing schedules.
  • Adverse Events : Skin disorders, ocular issues, diarrhea, asthenia.
  • Efficacy Signals : Indications of antitumor activity were noted, particularly in patients with specific genetic mutations.

Case Study 1: Melanoma Treatment

In a cohort study involving melanoma patients treated with this compound, significant reductions in tumor size were observed in patients harboring BRAF mutations. The treatment led to stable disease in several cases over extended follow-up periods.

Case Study 2: Combination Therapy

A study exploring the combination of this compound with other agents (e.g., voxtalisib) reported manageable safety profiles but limited long-term efficacy. This suggests that while this compound is effective as monotherapy, its combination may require further optimization for enhanced outcomes .

Properties

IUPAC Name

N-[(2S)-2,3-dihydroxypropyl]-3-(2-fluoro-4-iodoanilino)pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FIN3O3/c16-12-5-9(17)1-2-13(12)20-14-7-18-4-3-11(14)15(23)19-6-10(22)8-21/h1-5,7,10,20-22H,6,8H2,(H,19,23)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIUAUNHCRHHYNE-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)F)NC2=C(C=CN=C2)C(=O)NCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1I)F)NC2=C(C=CN=C2)C(=O)NC[C@@H](CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FIN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40152870
Record name AS 703026
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40152870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204531-26-9, 1236699-92-5
Record name AS 703026
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1204531269
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pimasertib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1236699925
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pimasertib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14904
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name AS 703026
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40152870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PIMASERTIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ON9RK82AL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pimasertib
Reactant of Route 2
Reactant of Route 2
Pimasertib
Reactant of Route 3
Reactant of Route 3
Pimasertib
Reactant of Route 4
Pimasertib
Reactant of Route 5
Reactant of Route 5
Pimasertib
Reactant of Route 6
Reactant of Route 6
Pimasertib

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.